molecular formula C13H9F3O3 B11846357 1-(Trifluoromethoxy)naphthalene-5-acetic acid

1-(Trifluoromethoxy)naphthalene-5-acetic acid

Cat. No.: B11846357
M. Wt: 270.20 g/mol
InChI Key: BWTOHMMMSKQANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethoxy)naphthalene-5-acetic acid is an organic compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethoxy)naphthalene-5-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy and acetic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-5-acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethoxy and acetic acid groups on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-5-acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to specific receptors or enzymes. The acetic acid moiety may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: A structurally similar compound with an acetic acid group attached to a naphthalene ring.

    Trifluoromethoxybenzene: Contains a trifluoromethoxy group attached to a benzene ring.

Uniqueness

1-(Trifluoromethoxy)naphthalene-5-acetic acid is unique due to the combination of the trifluoromethoxy group and the naphthalene ring with an acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[5-(trifluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-2-4-9-8(7-12(17)18)3-1-5-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

BWTOHMMMSKQANQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.